molecular formula C10H16N4 B185427 4-Ethyl-6-(piperazin-1-yl)pyrimidine CAS No. 153469-07-9

4-Ethyl-6-(piperazin-1-yl)pyrimidine

Cat. No. B185427
M. Wt: 192.26 g/mol
InChI Key: IVAHAFXZXGBFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-6-(piperazin-1-yl)pyrimidine is a chemical compound . It has been mentioned in the context of various studies, including those related to cancer treatment .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Ethyl-6-(piperazin-1-yl)pyrimidine, often involves complex chemical reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-6-(piperazin-1-yl)pyrimidine can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction . The PubChem database provides a detailed molecular structure .


Chemical Reactions Analysis

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . The chemical reactions involved in the synthesis of these compounds are complex and require careful analysis .

Scientific Research Applications

Anticancer Properties

Compounds structurally related to 4-Ethyl-6-(piperazin-1-yl)pyrimidine have demonstrated potential as anticancer agents. For instance, derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized and showed significant antiproliferative effects against various human cancer cell lines, indicating their potential as anticancer agents (Mallesha et al., 2012). Additionally, diaryl ureas containing 4-[(2-amino-6-trifluromethyl)pyrimidine-4-yl]piperazine-1-yl group were synthesized and evaluated, showing potent anti-cancer activities and broad spectrum of action against different human cancer cell lines, comparing favorably with the reference drug Sorafenib (Zhao et al., 2013).

Antibacterial and Antimicrobial Applications

Compounds related to 4-Ethyl-6-(piperazin-1-yl)pyrimidine have been synthesized with potent antibacterial and antimicrobial properties. For instance, 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate derivatives exhibited significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016). Additionally, novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one sulfonamide and carboxamide derivatives showed potent inhibitory activity against Gram-positive and Gram-negative bacteria (Krishnamurthy et al., 2011).

Neuropharmacological Applications

Derivatives of 4-Ethyl-6-(piperazin-1-yl)pyrimidine have been investigated for their potential neuropharmacological properties. For example, 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates were synthesized and demonstrated significant facilitation of learning and memory in mice (Ming-zhu, 2012). This suggests potential applications in treating or managing neurodegenerative diseases or cognitive disorders.

Future Directions

The future directions for the study of 4-Ethyl-6-(piperazin-1-yl)pyrimidine and similar compounds could include further exploration of their neuroprotective and anti-inflammatory properties . Additionally, more research is needed to understand their potential applications in the treatment of various diseases .

properties

IUPAC Name

4-ethyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-9-7-10(13-8-12-9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAHAFXZXGBFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-6-(piperazin-1-yl)pyrimidine

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